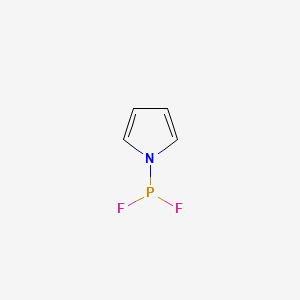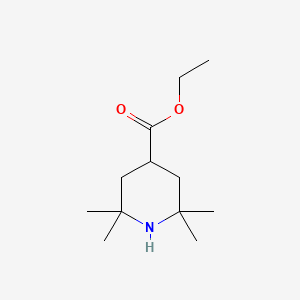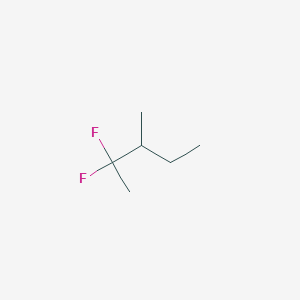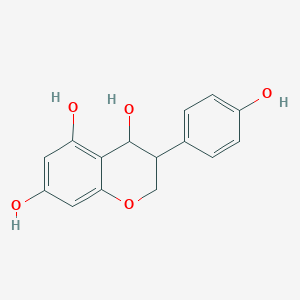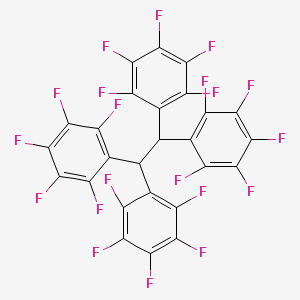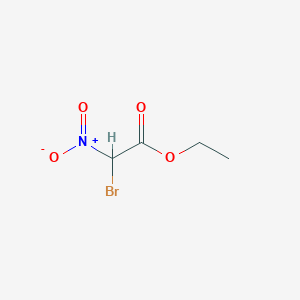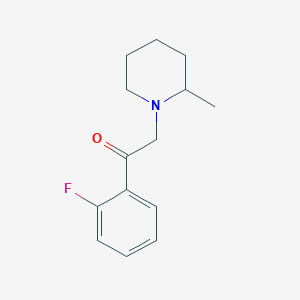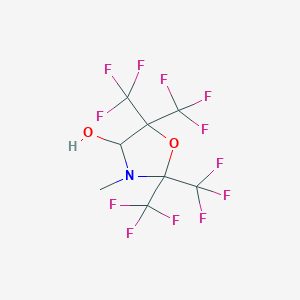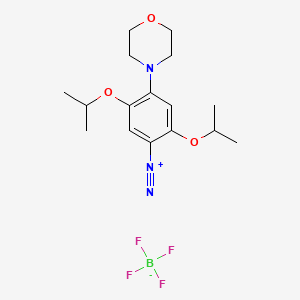
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate is a diazonium salt that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a morpholine ring and two isopropoxy groups attached to a benzenediazonium core. The tetrafluoroborate anion provides stability to the diazonium cation, making it a useful reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate typically involves the diazotization of 4-morpholino-2,5-diisopropoxyaniline. The process includes the following steps:
Nitration: The starting material, 4-morpholino-2,5-diisopropoxyaniline, is nitrated using a mixture of nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride or iron powder.
Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Salt Formation: The diazonium salt is then treated with tetrafluoroboric acid to form the stable this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or stannous chloride.
Major Products
Substitution: Halogenated benzenes, cyanobenzenes, and phenols.
Coupling: Azo dyes and pigments.
Reduction: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The morpholine ring and isopropoxy groups influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
- 2,5-bis(1-Methylethoxy)-4-(morpholino)benzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
Uniqueness
4-Morpholino-2,5-diisopropoxybenzenediazonium tetrafluoroborate is unique due to its specific substitution pattern on the benzene ring, which includes two isopropoxy groups and a morpholine ring. This unique structure imparts distinct reactivity and selectivity compared to other diazonium salts. The presence of the morpholine ring enhances its solubility and stability, making it a valuable reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
68400-46-4 |
|---|---|
Molekularformel |
C16H24BF4N3O3 |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C16H24N3O3.BF4/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;2-1(3,4)5/h9-12H,5-8H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
KSJKLYOQRFXVSX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



